1-(4-Isopropylphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
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Overview
Description
1-(4-Isopropylphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropylphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Isopropylphenyl Group: This step involves the use of isopropylphenyl halides or related compounds in a substitution reaction.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a related reagent to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Isopropylphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Isopropylphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Isopropylphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)thiourea: A similar compound with a thiourea linkage instead of a urea linkage.
1-(4-Isopropylphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamate: A similar compound with a carbamate linkage.
Uniqueness
1-(4-Isopropylphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is unique due to its specific combination of functional groups, which can confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-propan-2-ylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-14(2)15-4-6-16(7-5-15)22-21(26)23-17-12-20(25)24(13-17)18-8-10-19(27-3)11-9-18/h4-11,14,17H,12-13H2,1-3H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXENHBMKOCJWJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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